
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine is a synthetic ether lipid. It is a derivative of phosphocholine and is characterized by its unique structure, which includes a tetradecyl group at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone. This compound is primarily used in biochemical research, particularly in the study of lipid metabolism and membrane biology .
Vorbereitungsmethoden
The synthesis of 1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with tetradecyl alcohol to form glycidyl ether. This intermediate is then subjected to ring-opening with acetic anhydride, followed by selective hydrolysis using a specific lipase to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphocholine group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include acetic anhydride, lipases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and behavior of ether lipids.
Biology: This compound is employed in the investigation of lipid metabolism and membrane dynamics.
Industry: It is used in the development of biochemical assays and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of 1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It targets specific lipid rafts and ion channels, leading to alterations in cell signaling pathways. This compound can induce apoptosis in certain cell types, making it a potential candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
1-O-Tetradecyl-2-O-methyl-rac-glycero-3-phosphocholine can be compared with other ether lipids such as:
1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine: Similar structure but with an octadecyl group.
1-O-Hexadecyl-2-O-methyl-rac-glycero-3-phosphocholine: Contains a hexadecyl group instead of tetradecyl.
1-O-Octadecyl-2-O-methyl-rac-glycero-3-β-lactose: Another ether lipid with a different functional group at the sn-3 position
The uniqueness of this compound lies in its specific alkyl chain length and its effects on membrane properties and cellular functions.
Eigenschaften
Molekularformel |
C23H50NO6P |
|---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
(2-methoxy-3-tetradecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H50NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(27-5)22-30-31(25,26)29-20-18-24(2,3)4/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
WOWKCDPMCYGSCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


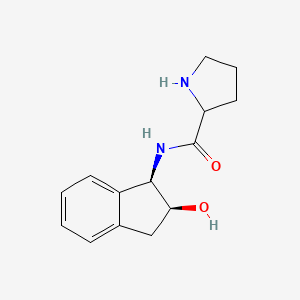
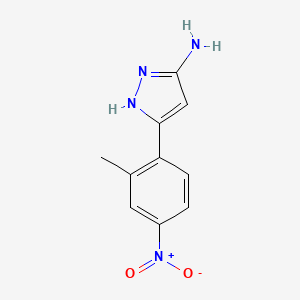


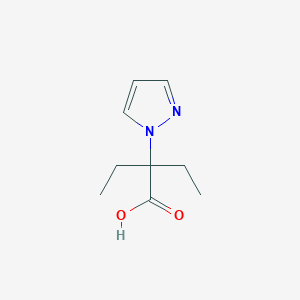

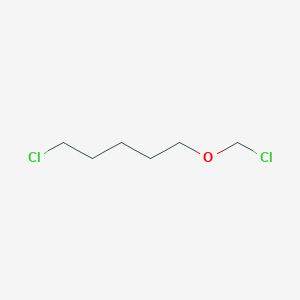
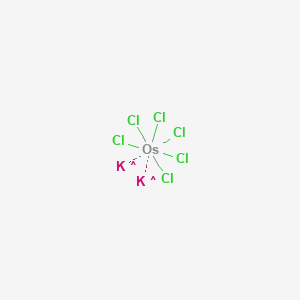

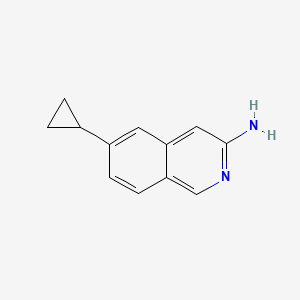

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-3-propionamidobenzamide](/img/structure/B13706445.png)


